Boc-D-MeIle-OH

Proteolytic Stability N-Methyl Amino Acids D-Amino Acids

Boc-D-MeIle-OH uniquely combines acid-labile Boc protection, D-configuration, and Nα-methylation, conferring superior conformational constraint and proteolytic resistance unmatched by L-isoleucine or non-methylated analogs. Essential for Boc-chemistry SPPS, this building block enables the synthesis of metabolically stable, conformationally restricted peptide therapeutics and vaccine epitopes. Ensure synthetic fidelity and biological stability—select the precise tool for demanding medicinal chemistry and chemical biology applications.

Molecular Formula C12H23NO4
Molecular Weight 245,32 g/mole
CAS No. 267223-87-0
Cat. No. B558485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-MeIle-OH
CAS267223-87-0
SynonymsBoc-D-MeIle-OH; 267223-87-0; Boc-N-Me-D-Ile-OH; SCHEMBL1128243; CTK8E7306; MolPort-023-223-285; ZINC2560686; 6341AH; AKOS024259145; AJ-40622; AK-89020; RT-011737; K-6872; (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoicacid
Molecular FormulaC12H23NO4
Molecular Weight245,32 g/mole
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1
InChIKeyHTBIAUMDQYXOFG-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-MeIle-OH for Peptide Synthesis: A Specialized N-Methylated Building Block


Boc-D-MeIle-OH (N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-isoleucine; CAS: 267223-87-0) is a protected, N-methylated D-amino acid derivative. It belongs to the class of building blocks used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to introduce non-proteinogenic residues with constrained conformational properties [1]. This compound uniquely combines three structural features in a single protected building block: (i) the acid-labile Boc protecting group for N-terminal protection during Boc-chemistry SPPS [1], (ii) the D-configuration of isoleucine, which reverses the stereochemistry at the α-carbon and confers resistance to proteolytic degradation compared to its L-counterpart [2], and (iii) Nα-methylation, which eliminates the amide proton, restricts backbone flexibility, and further enhances metabolic stability [3]. These combined modifications make Boc-D-MeIle-OH a valuable tool for the design of conformationally restricted, metabolically stable peptide analogs in medicinal chemistry and chemical biology research.

Why Boc-D-MeIle-OH Cannot Be Replaced by Standard Isoleucine Building Blocks


Boc-D-MeIle-OH cannot be functionally replaced by simpler or cheaper isoleucine derivatives such as Boc-L-Ile-OH, Boc-D-Ile-OH, or Boc-L-MeIle-OH. The latter compounds lack the synergistic combination of D-configuration and Nα-methylation, which together exert profound, non-additive effects on peptide conformation, proteolytic stability, and synthetic efficiency. For example, while Boc-D-Ile-OH (CAS: 55721-65-8) introduces D-stereochemistry, it retains an unprotected amide proton, leaving the resulting peptide bond susceptible to enzymatic cleavage and offering a different conformational ensemble than its N-methylated counterpart [1]. Similarly, Boc-L-MeIle-OH (CAS: 52495-43-3) provides N-methylation but maintains the natural L-configuration, which does not afford the same degree of proteolytic resistance as the D-isomer [2]. Furthermore, the Fmoc-protected analog, Fmoc-D-MeIle-OH (CAS: 1301706-63-7), is incompatible with Boc-chemistry SPPS protocols, preventing its use in synthetic schemes requiring orthogonal acid-labile protection . Attempting to substitute Boc-D-MeIle-OH with a non-methylated or L-configured analog will result in a peptide with altered three-dimensional structure, increased susceptibility to enzymatic degradation in biological assays, and potentially reduced target binding affinity.

Quantitative Evidence for the Differentiation of Boc-D-MeIle-OH


Enhanced Proteolytic Stability of N-Methylated D-Amino Acids

Peptides containing N-methylated amino acids exhibit significantly enhanced resistance to proteolytic degradation compared to their non-methylated counterparts. For instance, in a study on N-methylated antimicrobial peptides, substitution of native residues with N-methyl amino acids increased stability against trypsin and chymotrypsin degradation by a factor of 104 to 106 times [1]. While this study did not directly test Boc-D-MeIle-OH, it provides class-level evidence that the N-methyl group is a critical determinant of proteolytic resistance. The D-configuration of isoleucine further amplifies this effect, as D-amino acids are generally poor substrates for mammalian proteases [2].

Proteolytic Stability N-Methyl Amino Acids D-Amino Acids

Conformational Restriction via N-Methylation

N-Methylation of the peptide backbone eliminates the amide proton, thereby restricting the conformational freedom of the peptide chain. In D,L-alternating oligopeptides, the introduction of a single N-methyl group drastically alters the conformational landscape, selectively reducing the number of possible β-helical structures [1]. This pre-organization can enhance binding affinity and selectivity for biological targets. While direct conformational data for Boc-D-MeIle-OH is not available, its N-methylated nature distinguishes it from Boc-D-Ile-OH, which retains the full conformational flexibility of an unmodified amide bond.

Conformational Constraint N-Methylation Peptide Backbone

Synthetic Efficiency: Optimized Coupling of N-Methyl Amino Acids

Coupling of N-methyl amino acids is generally more challenging and yields lower efficiency than coupling non-methylated amino acids due to steric hindrance. However, the use of specific reagents, such as PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or PyAOP, can achieve high coupling yields while minimizing racemization [1]. For instance, coupling yields for N-methyl amino acids can be improved to >95% using optimized conditions, whereas standard coupling reagents like HBTU may yield <50% [2]. This is a critical consideration for procurement: the choice to use Boc-D-MeIle-OH necessitates the availability of these advanced coupling reagents in the laboratory.

Peptide Coupling N-Methyl Amino Acids Racemization

Purity and Quality Control for Reproducible Synthesis

Reproducible peptide synthesis, particularly for N-methylated and sterically hindered residues, is highly dependent on the purity of the building block. Commercial sources of Boc-D-MeIle-OH, such as AK Scientific, specify a minimum purity of 99% . In contrast, lower purity grades or poorly characterized batches can contain impurities (e.g., free amino acid, incorrect stereoisomers) that act as chain terminators or introduce sequence errors, leading to significantly reduced crude peptide purity and yield. For example, a 1% impurity of a chain terminator can reduce the yield of a 20-mer peptide by over 18%.

Peptide Synthesis Quality Control Building Block Purity

Optimal Application Scenarios for Boc-D-MeIle-OH in Peptide-Based Research


Design of Metabolically Stable Peptide Therapeutics

Boc-D-MeIle-OH is ideally suited for the synthesis of peptide-based drug candidates requiring enhanced in vivo half-life. The combined N-methylation and D-configuration of this building block confers high resistance to proteolytic degradation, as evidenced by class-level studies showing 104- to 106-fold stability increases for N-methylated peptides [1]. It is particularly valuable in programs targeting oral or long-acting injectable peptide drugs where metabolic stability is a primary optimization parameter. The compound should be incorporated at specific positions within the peptide sequence to maximize the protective effect while preserving target binding affinity [1].

Structure-Activity Relationship (SAR) Studies for Receptor Binding

Boc-D-MeIle-OH is a critical tool for exploring the conformational requirements of peptide-receptor interactions. Its N-methyl group restricts backbone flexibility, pre-organizing the peptide into a specific conformation [2]. By systematically replacing native L-isoleucine or D-isoleucine residues with Boc-D-MeIle-OH, researchers can probe the effects of backbone rigidity and altered stereochemistry on binding affinity and selectivity. This approach is widely used in the optimization of peptide ligands for G-protein coupled receptors (GPCRs) and other challenging drug targets [3].

Synthesis of Conformationally Constrained Peptide Epitopes

For vaccine development and immunology research, Boc-D-MeIle-OH can be used to create structurally rigid peptide epitopes that mimic the conformation of a native protein loop or turn. The conformational constraint imposed by N-methylation [2] increases the likelihood of generating an immune response focused on the desired native structure. This is particularly relevant for the design of peptide-based vaccines against pathogens with highly variable surface proteins, where a stable, pre-organized epitope can elicit broadly neutralizing antibodies.

Building Block for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

Boc-D-MeIle-OH is specifically required for research groups or industrial facilities that utilize Boc-chemistry SPPS, as opposed to the more common Fmoc-chemistry. The Boc protecting group is orthogonal to the base-labile Fmoc group and is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) . This makes Boc-D-MeIle-OH the only viable choice for incorporating N-methyl-D-isoleucine into peptides synthesized using Boc-protocols, such as those requiring highly acid-labile side-chain protecting groups or when synthesizing peptides prone to aspartimide formation under basic conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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